

# physical and chemical properties of 6-Bromo-5-methylpyridine-2-carbonitrile

**Author:** BenchChem Technical Support Team. **Date:** January 2026

| Compound of Interest |                                         |
|----------------------|-----------------------------------------|
| Compound Name:       | 6-Bromo-5-methylpyridine-2-carbonitrile |
| Cat. No.:            | B1288985                                |
|                      | <a href="#">Get Quote</a>               |

## In-Depth Technical Guide: 6-Bromo-5-methylpyridine-2-carbonitrile

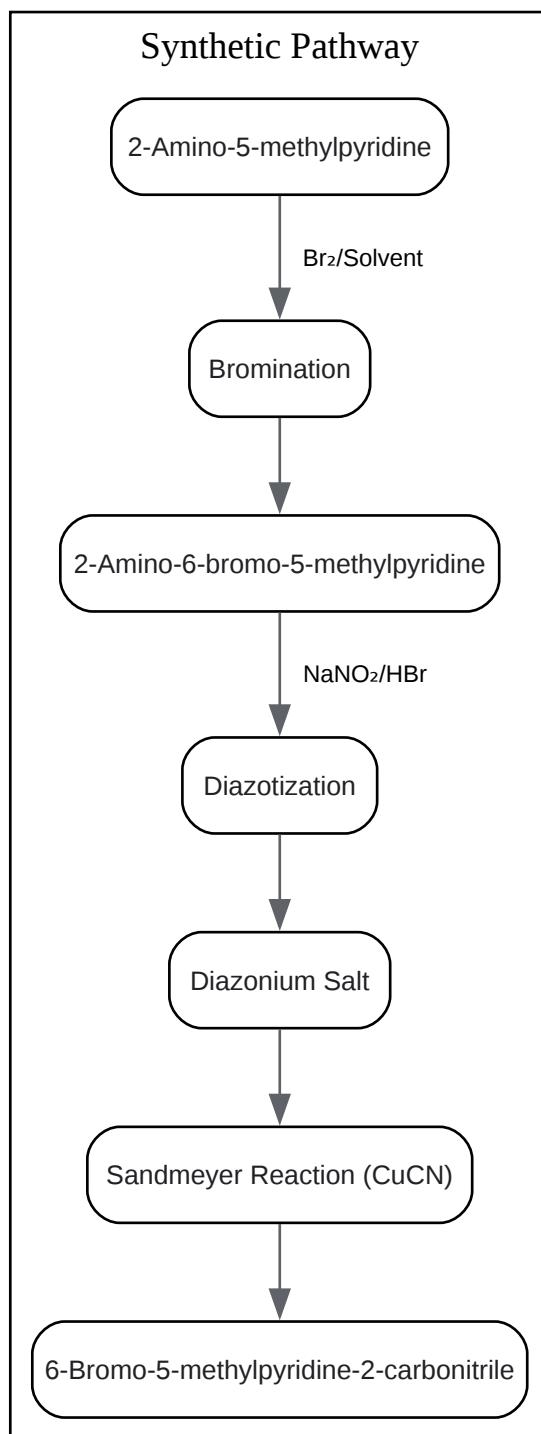
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **6-Bromo-5-methylpyridine-2-carbonitrile**, a key heterocyclic building block in organic synthesis and medicinal chemistry. This document summarizes available data on its properties, provides a generalized synthetic approach, and outlines standard experimental protocols for its characterization.

## Chemical Identity and Physical Properties

**6-Bromo-5-methylpyridine-2-carbonitrile**, also known as 6-bromo-5-methylpicolinonitrile, is a substituted pyridine derivative with the chemical formula  $C_7H_5BrN_2$ .<sup>[1]</sup> Its structure features a pyridine ring substituted with a bromo group at the 6-position, a methyl group at the 5-position, and a nitrile group at the 2-position.

Table 1: Physical and Chemical Properties of **6-Bromo-5-methylpyridine-2-carbonitrile**


| Property            | Value                                                             | Source(s)                               |
|---------------------|-------------------------------------------------------------------|-----------------------------------------|
| Molecular Formula   | C <sub>7</sub> H <sub>5</sub> BrN <sub>2</sub>                    | <a href="#">[1]</a>                     |
| Molecular Weight    | 197.03 g/mol                                                      | <a href="#">[1]</a> <a href="#">[2]</a> |
| CAS Number          | 450844-27-6                                                       | <a href="#">[1]</a>                     |
| IUPAC Name          | 6-bromo-5-methylpyridine-2-carbonitrile                           |                                         |
| Synonyms            | 6-Bromo-5-methylpicolinonitrile, 2-Bromo-6-cyano-3-methylpyridine | <a href="#">[1]</a>                     |
| Appearance          | Solid (physical form)                                             |                                         |
| Boiling Point       | 303.9 ± 37.0 °C at 760 mmHg                                       | <a href="#">[3]</a>                     |
| Density             | 1.6 ± 0.1 g/cm <sup>3</sup>                                       | <a href="#">[3]</a>                     |
| Flash Point         | 137.6 ± 26.5 °C                                                   | <a href="#">[3]</a>                     |
| Refractive Index    | 1.594                                                             | <a href="#">[3]</a>                     |
| Storage Temperature | Inert atmosphere, room temperature                                |                                         |

## Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of **6-Bromo-5-methylpyridine-2-carbonitrile** is not readily available in published literature, its structure suggests that it can be synthesized through multi-step sequences involving the construction and functionalization of the pyridine ring. A plausible synthetic strategy is outlined below.

## Generalized Synthetic Workflow

The synthesis of **6-Bromo-5-methylpyridine-2-carbonitrile** can be envisioned through a multi-step process, likely starting from a pre-functionalized pyridine or by constructing the pyridine ring itself. One potential approach involves the Sandmeyer reaction of an amino-substituted precursor.



[Click to download full resolution via product page](#)

Caption: Plausible synthetic workflow for **6-Bromo-5-methylpyridine-2-carbonitrile**.

## Reactivity

The chemical reactivity of **6-Bromo-5-methylpyridine-2-carbonitrile** is dictated by its functional groups:

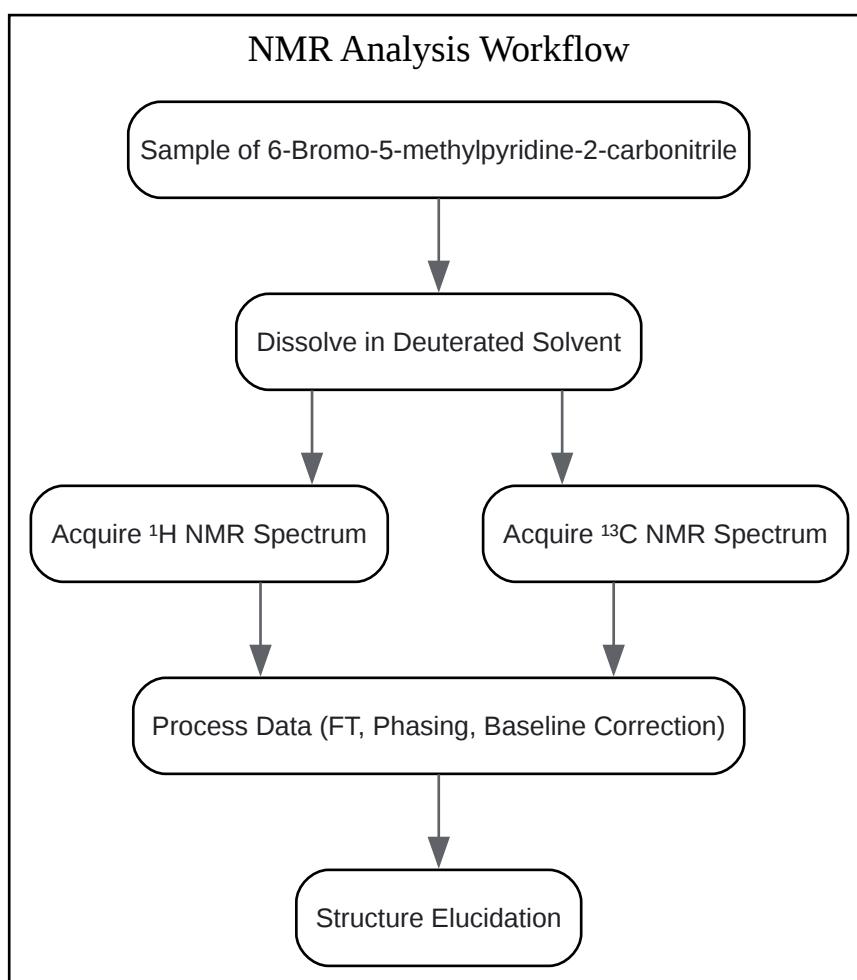
- Bromine Atom: The bromine atom at the 6-position is susceptible to nucleophilic aromatic substitution and can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Buchwald-Hartwig) to introduce diverse substituents.
- Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or converted to a tetrazole ring, offering a handle for further molecular elaboration.
- Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. The ring itself can undergo electrophilic substitution, although the electron-withdrawing nature of the nitrile and bromo groups makes it less reactive than unsubstituted pyridine.

## Experimental Protocols for Characterization

Accurate characterization is crucial for confirming the identity and purity of **6-Bromo-5-methylpyridine-2-carbonitrile**. Standard spectroscopic techniques are employed for this purpose. Although specific spectral data for this compound is not widely published, generalized experimental protocols are provided below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure.


Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

- Weigh approximately 5-10 mg of the sample.
- Dissolve the sample in about 0.6-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ).
- Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

- $^1\text{H}$  NMR: Acquire the proton spectrum using a standard pulse sequence. The expected spectrum would show signals for the two aromatic protons on the pyridine ring and the methyl protons. The chemical shifts and coupling patterns would be indicative of their positions relative to the substituents.
- $^{13}\text{C}$  NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. The spectrum would show seven distinct signals corresponding to the seven carbon atoms in the molecule.



[Click to download full resolution via product page](#)

Caption: General workflow for NMR spectroscopic analysis.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (KBr Pellet Method):

- Thoroughly mix 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).
- Grind the mixture to a fine powder.
- Press the powder in a die under high pressure to form a transparent pellet.

Data Acquisition:

- Record a background spectrum of the empty sample holder.
- Place the KBr pellet in the sample holder and record the sample spectrum, typically in the range of 4000-400  $\text{cm}^{-1}$ .
- Characteristic peaks would be expected for the C≡N stretch (around 2230  $\text{cm}^{-1}$ ), C-H stretching and bending vibrations of the aromatic ring and methyl group, and C-Br stretching vibrations.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, with an electrospray ionization (ESI) or electron ionization (EI) source.

Sample Preparation:

- Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
- Infuse the solution directly into the ion source or inject it via a liquid chromatography system.

Data Acquisition:

- Acquire the mass spectrum in a positive or negative ion mode.
- The molecular ion peak ( $[M+H]^+$  or  $[M]^{+ \cdot}$ ) should be observed at  $m/z$  corresponding to the molecular weight of the compound (197.03 for the monoisotopic mass). The isotopic pattern of the molecular ion, showing two peaks of roughly equal intensity separated by 2  $m/z$  units, would be characteristic of the presence of a single bromine atom.

## Biological and Pharmacological Relevance

Currently, there is no specific information available in the public domain regarding the biological activities or signaling pathways associated with **6-Bromo-5-methylpyridine-2-carbonitrile**. However, the pyridine-5-carbonitrile scaffold is present in a number of biologically active molecules. For instance, various derivatives have been investigated as potential anti-proliferative agents and kinase inhibitors.<sup>[4]</sup> The unique substitution pattern of **6-Bromo-5-methylpyridine-2-carbonitrile** makes it an attractive starting material for the synthesis of novel compounds for biological screening in drug discovery programs.

## Safety and Handling

While a comprehensive safety data sheet for this specific compound is not widely available, related bromo- and cyano-substituted pyridines are generally considered harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.<sup>[2]</sup> Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive safety data sheet (SDS). Researchers should consult the SDS from the supplier before handling this chemical.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. chemcd.com [chemcd.com]
- 2. 5-Bromo-6-methylpyridine-2-carbonitrile | C7H5BrN2 | CID 49818779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physical and chemical properties of 6-Bromo-5-methylpyridine-2-carbonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1288985#physical-and-chemical-properties-of-6-bromo-5-methylpyridine-2-carbonitrile]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)